(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid
Description
This compound features a pentanoic acid backbone with a methyl group at the 4-position and an S-configuration at the chiral center (2S). The benzotriazinone (4-oxo-1,2,3-benzotriazin-3-yl) moiety is linked via a butanoylamino group, forming a hybrid structure that combines aromatic heterocyclic and aliphatic carboxylic acid components.
Properties
CAS No. |
958982-89-3 |
|---|---|
Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid |
InChI |
InChI=1S/C17H22N4O4/c1-11(2)10-14(17(24)25)18-15(22)8-5-9-21-16(23)12-6-3-4-7-13(12)19-20-21/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,18,22)(H,24,25)/t14-/m0/s1 |
InChI Key |
BYKCCYUNJRLWJN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzotriazinyl Group: This step involves the synthesis of the 1,2,3-benzotriazin-4-one moiety, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Butanoylamino Group: The benzotriazinyl group is then linked to a butanoylamino group through an amide bond formation reaction.
Incorporation of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazinyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Scientific Research Applications
(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function.
Pathways Involved: It influences various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their differences:
Key Findings from Comparative Analysis
Benzotriazinone vs. Guanidino Groups: The benzotriazinone core in the parent compound provides an electron-deficient aromatic system, which may facilitate π-π stacking or hydrogen bonding with enzyme active sites. In contrast, guanidino-containing analogs (e.g., ZINC33978586) mimic natural substrates like L-arginine, making them competitive inhibitors for arginase .
Chain Length and Substituent Effects: The pentanoic acid chain in the parent compound likely offers optimal spacing between the benzotriazinone and carboxylic acid groups for target engagement. The shorter butanoic acid chain in the methylsulfanyl analog (CAS 958984-18-4) may reduce binding affinity due to steric constraints . Methylsulfanyl substitution introduces a sulfur atom, which could enhance metabolic stability compared to the parent methyl group but may also increase toxicity risks.
Sugar-Modified Analogs: The fructose-amino acid derivative () demonstrates how hydrophilic modifications drastically alter pharmacokinetics. Such derivatives are unlikely to cross cell membranes passively, limiting their utility to extracellular targets .
Biological Activity
(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight : 302.33 g/mol
- CAS Number : 1217707-22-6
- Chemical Classification : Benzotriazine derivative
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Research indicates that it may modulate pathways associated with GPR139, a receptor implicated in various physiological processes.
Potential Mechanisms:
- GPR139 Modulation : Studies suggest that compounds similar to this compound can act as agonists or antagonists for GPR139, influencing neurotransmitter release and neuronal signaling pathways .
- Antitumor Activity : Some benzotriazine derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, yielding insights into their pharmacological potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Neurotransmitter Modulation | Alteration of neurotransmitter levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Activity
A study conducted on a related benzotriazine compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial function. The findings suggested that the incorporation of the benzotriazine moiety enhances antitumor efficacy .
Case Study 2: Neuropharmacological Effects
In another study, a derivative similar to this compound was tested for its effects on GPR139 signaling in neuronal cells. Results indicated that activation of this receptor led to increased dopamine release, suggesting potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
